molecular formula C8H21O2Si3 B3046868 Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- CAS No. 131501-49-0

Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-

Cat. No.: B3046868
CAS No.: 131501-49-0
M. Wt: 233.51 g/mol
InChI Key: ZISBWXWXUKQGLP-UHFFFAOYSA-N
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Description

Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-: is a silicon-based compound with the molecular formula C8H22O2Si3 and a molecular weight of 234.52 g/mol . This compound is characterized by its unique structure, which includes a trisiloxane backbone with ethenyl and hexamethyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- typically involves the hydrosilylation reaction of vinylsiloxanes with hexamethyltrisiloxane. This reaction is catalyzed by platinum complexes under mild conditions . The reaction proceeds as follows:

Vinylsiloxane+HexamethyltrisiloxanePt catalystTrisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-\text{Vinylsiloxane} + \text{Hexamethyltrisiloxane} \xrightarrow{\text{Pt catalyst}} \text{Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-} Vinylsiloxane+HexamethyltrisiloxanePt catalyst​Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- involves its interaction with various molecular targets and pathways. Its unique structure allows it to modify surface properties and enhance the performance of materials. The ethenyl group provides reactivity, enabling it to participate in various chemical reactions, while the hexamethyl groups contribute to its hydrophobicity and stability .

Comparison with Similar Compounds

Uniqueness: Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- is unique due to its combination of ethenyl and hexamethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring surface modification and enhanced material properties .

Properties

InChI

InChI=1S/C8H21O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBWXWXUKQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00767969
Record name 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131501-49-0
Record name 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-
Reactant of Route 2
Reactant of Route 2
Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-
Reactant of Route 3
Reactant of Route 3
Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-

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